N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O6S and its molecular weight is 370.42. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with its targets, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound impact its bioavailability. The compound is characterized by good permeability, excellent metabolic stability on human liver microsomes, no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 . It also shows no hepatotoxic properties in HepG2 cells .
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound featuring a pyrrolidine core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24N2O8S
- Molecular Weight : 438.47 g/mol
- CAS Number : 1345681-76-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The presence of the dioxopyrrolidine moiety suggests potential interactions with ion channels and receptors, which may underlie its pharmacological effects.
Anticonvulsant Activity
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance, a related compound demonstrated efficacy in several seizure models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole-Induced Seizures : ED50 = 59.4 mg/kg
- 6 Hz Seizures : ED50 = 22.4 mg/kg
The mechanism for these effects is believed to involve the modulation of sodium/calcium currents and antagonism of the TRPV1 receptor, leading to reduced neuronal excitability and seizure prevention .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound has shown promising results in pain models:
- Formalin-Induced Tonic Pain : Significant reduction in pain response was observed, suggesting potential applications in neuropathic pain management .
Case Studies and Research Findings
ADME-Tox Properties
The compound has been evaluated for its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. In vitro assays suggest favorable pharmacokinetic profiles, making it a candidate for further development in therapeutic applications .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-12-3-4-13(23-2)14(11-12)25(21,22)17-7-9-24-10-8-18-15(19)5-6-16(18)20/h3-4,11,17H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFALDIYBZSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.